N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
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Description
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide belongs to a class of compounds that have been the subject of synthesis and analysis due to their intriguing chemical and physical properties. These compounds are synthesized through various chemical reactions, leading to the formation of structures with potential biological activities.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation. This method has been used to synthesize compounds that show potential as antidepressants with reduced side effects compared to traditional treatments (Bailey et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of the pyrazole ring, which is a common feature in molecules displaying a wide range of biological activities. X-ray crystallography and other spectroscopic methods such as NMR and HRMS are typically employed to elucidate their structures, revealing intricate details about their conformation and stability in various states (Kariuki et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including heterocyclization and the formation of complexes with metals such as palladium and rhenium. These reactions are not only pivotal for the synthesis of these compounds but also for understanding their reactivity and potential as ligands in metal complexes (Peters et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation. These properties are critical for determining their stability and suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
Chemically, these compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and analgesic effects. Their reactivity with different chemical agents and under various conditions can lead to the development of new compounds with enhanced properties or novel activities (Tseng et al., 2019).
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-15(20)17-16-12-8-21-9-13(12)18-19(16)14-6-5-10(2)7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEYGHBWKIPNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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